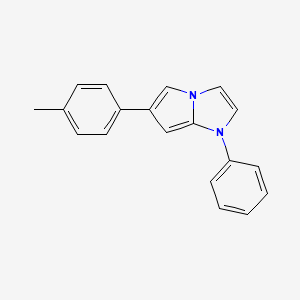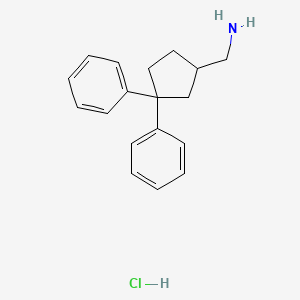
Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- is a complex organic compound that belongs to the family of phenoxy acids. This compound is characterized by the presence of a phenoxy group substituted with a chloro and a phenylamino carbonyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- typically involves the reaction of 4-chloro-2-nitrophenol with phenyl isocyanate, followed by reduction and subsequent esterification with acetic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography to achieve the required product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or phenoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted phenoxy derivatives, amines, and quinones, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenoxy acids such as:
- (4-chloro-2-methylphenoxy)acetic acid
- 2,4-dichlorophenoxyacetic acid
- 2,4,5-trichlorophenoxyacetic acid
Uniqueness
What sets acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of ongoing research.
Eigenschaften
CAS-Nummer |
35422-30-1 |
|---|---|
Molekularformel |
C15H12ClNO4 |
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
2-[4-chloro-2-(phenylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-10-6-7-13(21-9-14(18)19)12(8-10)15(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
VPKBMJDZZOLMSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






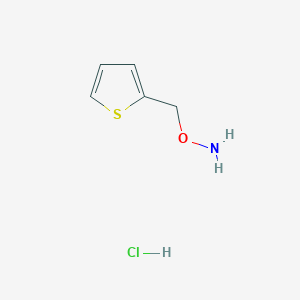
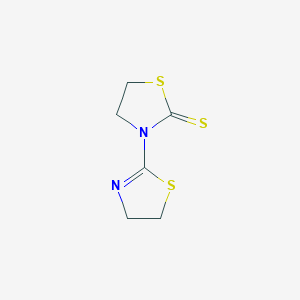


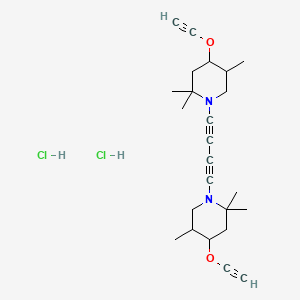
![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
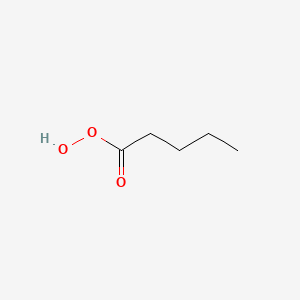
![(4S,4aS)-4-Methylhexahydro-1H,3H-pyrido[1,2-c][1,3]oxazine](/img/structure/B14676160.png)
